[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE
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Overview
Description
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE is an organic compound with the molecular formula C10H7NO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can be achieved through several methods. One common approach involves the reaction of benzothiophene-2,3-dione with hydroxylamine to form the oxime derivative, followed by acetylation to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may serve as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the sulfur atom in the benzothiophene ring can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the oxime and acetyl groups.
Benzothiophene-2,3-dione: Similar structure but without the oxime group.
Benzothiophene-2,3-dione oxime: Lacks the acetyl group compared to [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE.
Uniqueness
This compound is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7NO3S |
---|---|
Molecular Weight |
221.23g/mol |
IUPAC Name |
[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H7NO3S/c1-6(12)14-11-10-9(13)7-4-2-3-5-8(7)15-10/h2-5H,1H3/b11-10- |
InChI Key |
LHGWAWQMKZPWEA-KHPPLWFESA-N |
SMILES |
CC(=O)ON=C1C(=O)C2=CC=CC=C2S1 |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CC(=O)ON=C1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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